molecular formula C17H21BO3 B6323609 2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2015952-84-6

2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6323609
CAS RN: 2015952-84-6
M. Wt: 284.2 g/mol
InChI Key: HOCZWMVHLABHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-Methoxy-1-naphthyl-4,4,6-trimethyl-1,3,2-dioxaborinane, is a boron-containing heterocyclic compound with a wide range of applications in scientific research. This compound is a colorless solid which is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and acetone. It is synthesized using a variety of methods, such as condensation of aldehydes with boronic acids, and cyclization of 1-naphthol with boronic acid. This compound has numerous applications in scientific research, including its use in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a ligand in coordination chemistry. It is also used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, this compound is used in the synthesis of pharmaceuticals, and as a reagent in the synthesis of other compounds.

Mechanism of Action

2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which means it can donate electrons to an electron-deficient species. This compound can also act as a bidentate ligand, which means it can bind to two atoms at the same time. This compound can also act as a bridging ligand, which means it can link two or more metal centers together. Additionally, this compound can act as a chelating ligand, which means it can bind to two or more metal centers at the same time.
Biochemical and Physiological Effects
2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, from cells. Additionally, this compound has been shown to inhibit the production of nitric oxide and to have an anti-inflammatory effect. Furthermore, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without degradation. Additionally, this compound is relatively easy to synthesize, and can be synthesized using a variety of methods. However, this compound is insoluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, and should be handled with care.

Future Directions

2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous potential future directions for scientific research. One potential direction is the development of new methods for synthesizing this compound. Additionally, this compound could be further studied for its potential biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Furthermore, this compound could be studied for its potential applications in organic synthesis, coordination chemistry, and the synthesis of pharmaceuticals. Additionally, this compound could be studied for its potential use as a catalyst in the synthesis of polymers and other compounds. Finally, this compound could be studied for its potential use in the development of new drugs and treatments for various diseases.

Synthesis Methods

2-(2-(2-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods. One method involves the condensation of an aldehyde, such as benzaldehyde, with a boronic acid, such as phenylboronic acid, in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). This reaction yields a boron-containing heterocyclic compound, which is then isolated by crystallization. Another method involves the cyclization of 1-naphthol with a boronic acid in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). This reaction yields a cyclic boron-containing heterocyclic compound, which is then isolated by crystallization.

properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)16-14-8-6-5-7-13(14)9-10-15(16)19-4/h5-10,12H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCZWMVHLABHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane

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